An In-depth Technical Guide to 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid: Identification, Synthesis, and Applications
An In-depth Technical Guide to 1-(Pyrimidin-4-yl)piperidine-4-carboxylic Acid: Identification, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, combined with the hydrogen bonding capabilities and electronic properties of the pyrimidine ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its identification, synthesis, and characterization, offering insights for its application in research and development. The core structure is a key component in the design of kinase inhibitors, leveraging the pyrimidine motif to interact with the hinge region of ATP-binding sites in various kinases.[1][2]
Core Identification and Physicochemical Properties
Precise identification of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is critical for its use in synthesis and biological screening. While the free base is the primary subject of this guide, it is often supplied and handled as its hydrochloride salt for improved stability and solubility.
CAS Number:
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C10H13N3O2 | PubChemLite[5] |
| Molecular Weight | 207.23 g/mol | PubChemLite[5] |
| Monoisotopic Mass | 207.10077 Da | PubChemLite[5] |
| Predicted XlogP | 0.7 | PubChemLite[5] |
| Appearance | White to off-white solid | Inferred from related compounds |
Synthesis and Mechanism
The synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is typically achieved through a nucleophilic aromatic substitution (SNA_r_) reaction. This method is widely applicable for the formation of bonds between nitrogen nucleophiles and electron-deficient heteroaromatic rings.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from methodologies used for the synthesis of structurally similar compounds, such as those described in the development of Akt inhibitors.[2]
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid ethyl ester (1.0 equivalent) in n-butanol (n-BuOH) or dimethylformamide (DMF), add 4-chloropyrimidine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to a temperature between 100-120 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the ethyl ester of the target compound.
-
Ester Hydrolysis: Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 equivalents), and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Final Product Isolation: Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 6-7. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the product can be extracted with an appropriate organic solvent. The final product should be dried under vacuum.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like n-BuOH or DMF are chosen to facilitate the dissolution of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary for SNA_r_ reactions on less activated pyrimidines.
-
Base: A non-nucleophilic organic base like DIPEA or Et3N is used to neutralize the HCl that is formed during the reaction without competing with the piperidine nucleophile.
-
Ester Protection: The carboxylic acid is often protected as an ester (e.g., ethyl ester) during the coupling reaction to prevent potential side reactions involving the acidic proton. The ester is then easily hydrolyzed in a subsequent step.
Analytical Characterization
A combination of spectroscopic methods is essential for the unambiguous identification and purity assessment of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Pyrimidine Protons: The protons on the pyrimidine ring are expected to appear in the downfield region (δ 8.0-9.5 ppm) due to the deshielding effect of the two nitrogen atoms. The proton at C2 will likely be the most downfield, followed by the proton at C6, and then the proton at C5.
-
Piperidine Protons: The protons on the piperidine ring will be found in the aliphatic region. The axial and equatorial protons adjacent to the nitrogen (C2' and C6') will likely be deshielded and appear as multiplets around δ 3.5-4.5 ppm. The remaining piperidine protons (C3', C4', C5') will resonate further upfield as a series of multiplets.
-
Carboxylic Acid Proton: The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its visibility may depend on the solvent used.
Expected ¹³C NMR Spectral Features:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region, with the carbons adjacent to the nitrogen atoms (C2, C4, C6) appearing at lower field (typically δ >150 ppm) compared to C5.
-
Piperidine Carbons: The piperidine carbons will be in the aliphatic region (δ 25-55 ppm). The carbons alpha to the nitrogen (C2' and C6') will be the most deshielded within the piperidine ring.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed at a characteristic downfield shift (δ >170 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for the analysis of this compound.
Expected Mass Spectrum:
-
[M+H]⁺: In positive ion mode, the most prominent ion is expected to be the protonated molecule at an m/z corresponding to the molecular weight of the free base plus the mass of a proton (207.23 + 1.01 = 208.24). PubChemLite predicts a value of 208.10805 for [M+H]⁺.[5]
-
Fragmentation: The fragmentation pattern in MS/MS experiments would likely involve the loss of small neutral molecules such as H₂O and CO₂ from the carboxylic acid group, as well as characteristic cleavages of the piperidine and pyrimidine rings.
Analytical Workflow
Caption: A typical analytical workflow for the identification and purity assessment of the title compound.
Applications in Drug Discovery
The 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, primarily due to its utility in the design of kinase inhibitors. The pyrimidine ring can act as a bioisostere for the adenine core of ATP, forming key hydrogen bonds with the hinge region of the kinase active site.
Protein Kinase B (Akt) Inhibitors: A notable application of this scaffold is in the development of inhibitors for Protein Kinase B (Akt), a crucial node in the PI3K/Akt/mTOR signaling pathway which is often dysregulated in cancer. Research has shown that derivatives of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine can be potent and selective inhibitors of Akt.[2] The piperidine-4-carboxylic acid moiety provides a versatile point for modification to explore structure-activity relationships and to optimize pharmacokinetic properties.
Other Kinase Targets: The versatility of the pyrimidine scaffold means it has been incorporated into inhibitors of numerous other kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] The piperidine ring serves to position substituents in specific vectors to achieve desired interactions with the protein target.
Conclusion
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid is a valuable and versatile building block for drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and adaptable method. The clear spectroscopic signatures allow for its unambiguous identification. The demonstrated utility of this scaffold in the development of potent kinase inhibitors underscores its importance for researchers and scientists in the field of medicinal chemistry.
References
-
Addie, M. et al. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 2013. [Link]
-
Blake, J. F. et al. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 2010. [Link]
-
PubChemLite. 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride.[Link]
-
Salem, M. A. I. et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 2014. [Link]
-
Abdel-Ghani, T. M. et al. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic Chemistry, 2021. [Link]
Sources
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. article.sapub.org [article.sapub.org]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.box [sci-hub.box]
